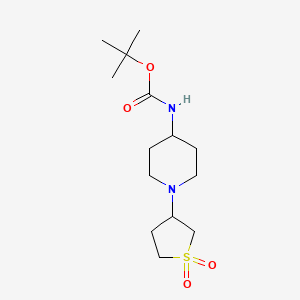

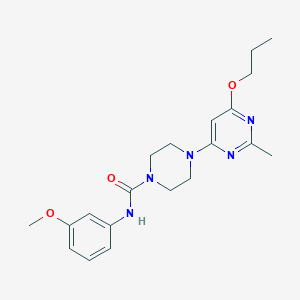

![molecular formula C13H13ClN2O2 B2480704 4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile CAS No. 1436024-05-3](/img/structure/B2480704.png)

4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of morpholine derivatives typically involves coupling reactions, as evidenced by a study focusing on the preparation of a related compound, where a diazonium ion formed from 4-aminobenzoic acid was coupled with morpholine, yielding a significant insight into the synthetic pathways that could be analogous for 4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile (Taylor Chin et al., 2010).

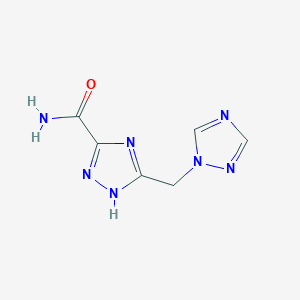

Molecular Structure Analysis

X-ray diffraction and molecular modeling are critical in understanding the molecular structure of such compounds. For instance, the molecular characterization of a similar compound, 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile, through X-ray powder diffraction, provides a template for analyzing the structure of 4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile and suggests a monoclinic system for its crystal structure (J. H. Quintana et al., 2016).

Chemical Reactions and Properties

Morpholine derivatives participate in various chemical reactions, including nucleophilic substitution and cyclization. For example, a study on the reactions of carbonyl compounds in basic solutions reveals mechanisms that could be applicable to the chemical behavior of 4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile, highlighting the role of intramolecular catalysis and the impact of lactone structures on reaction rates (K. Bowden et al., 1997).

Physical Properties Analysis

The physical properties of morpholine derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Studies on related compounds provide insights into the factors affecting these properties, although specific data on 4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile remains to be investigated.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronegativity, of morpholine derivatives are pivotal for their application in various fields. Research on similar compounds, such as the study on the interaction of morpholine-based carbonitriles with hydrazine hydrate, sheds light on the potential chemical behaviors and reactivity patterns of 4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile (S. Chumachenko et al., 2015).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile is part of a family of compounds that have been studied for their unique structural and photophysical properties. For instance, a related compound, 4-[(E)-2-(4-Carboxyphenyl)diazenyl]-morpholine, was synthesized and its structure analyzed using X-ray crystallography. This analysis provided insights into its geometry and partial delocalization across its molecular structure, with studies on its absorption spectra and emission properties further highlighting its potential in photophysical applications (Taylor Chin et al., 2010).

Optoelectronic and Charge Transport Properties

Research on hydroquinoline derivatives, including compounds like 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, demonstrates the relevance of such structures in exploring optoelectronic, nonlinear, and charge transport properties. These studies involve density functional theory (DFT) to understand their ground and excited state geometries, revealing their efficiency as multifunctional materials with potential in electronic and optoelectronic applications (A. Irfan et al., 2020).

Antitumor Activity

Compounds structurally related to 4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile have been synthesized and evaluated for their antitumor activity. For example, novel targets of 2-aminothiophene derivatives were created using Gewald methodology, with their biological activities assessed against human tumor cell lines such as hepatocellular carcinoma and breast cancer. These compounds showed variable degrees of growth inhibition, demonstrating their potential as antitumor agents (M. Khalifa & Wesam M. Algothami, 2020).

Antibacterial Evaluation

The antibacterial properties of related compounds, such as those derived from 4-amino-5-bromo-2-chloro-6-methylpyrimidine reacting with carbon disulfide, have been studied. These compounds underwent various chemical reactions to produce derivatives that were tested for their antibacterial efficacy, showing potential in medical and pharmaceutical applications (M. Rahimizadeh et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[2-(3-chlorophenyl)acetyl]morpholine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c14-11-3-1-2-10(6-11)7-13(17)16-4-5-18-9-12(16)8-15/h1-3,6,12H,4-5,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTFPWUPUSCISS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)CC2=CC(=CC=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

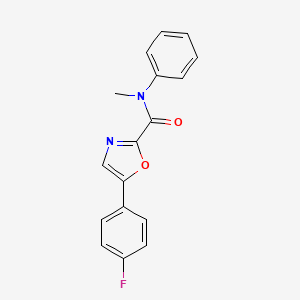

![1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2480622.png)

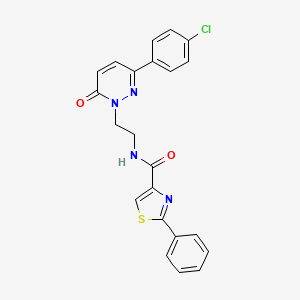

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea](/img/structure/B2480631.png)

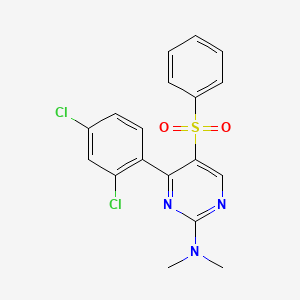

![1-(6-phenoxypyrimidin-4-yl)-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2480636.png)

![2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2480637.png)